
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by the presence of a trisilane backbone with a phenyl group substituted at one end. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane typically involves the hydrosilylation reaction of vinyl-substituted aromatic compounds with trisilane derivatives. The reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include silanol, silane, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane exerts its effects involves interactions with various molecular targets. The phenyl group can participate in π-π interactions, while the trisilane backbone provides flexibility and stability. These interactions facilitate the compound’s incorporation into complex molecular structures, enhancing its utility in various applications .
Comparación Con Compuestos Similares
1,2-bis-(4-ethenylphenyl)ethane: Similar in structure but with an additional phenyl group, leading to different physical and chemical properties.
4-ethenylphenylboronic acid: Shares the ethenylphenyl moiety but differs in its functional groups, affecting its reactivity and applications.
Uniqueness: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane stands out due to its trisilane backbone, which imparts unique properties such as enhanced thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring durable and stable materials .
Propiedades
Número CAS |
116410-55-0 |
|---|---|
Fórmula molecular |
C15H28Si3 |
Peso molecular |
292.64 g/mol |
Nombre IUPAC |
[dimethyl(trimethylsilyl)silyl]-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C15H28Si3/c1-9-14-10-12-15(13-11-14)17(5,6)18(7,8)16(2,3)4/h9-13H,1H2,2-8H3 |
Clave InChI |
XABGEGDNXSWEHD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


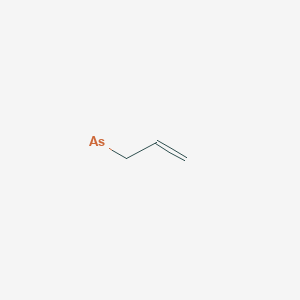
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)

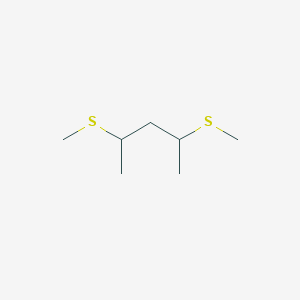
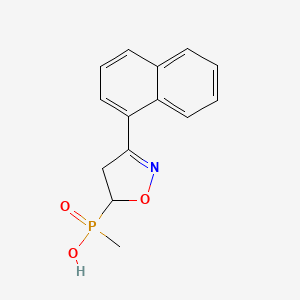
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
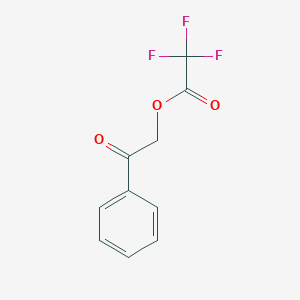

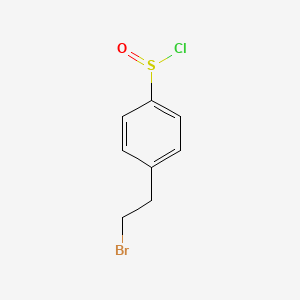
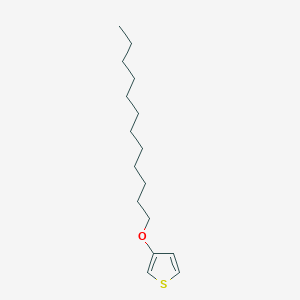

![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)
![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

